N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide exerts its biological effects by inhibiting the enzymatic activity of EZH2. [] EZH2 normally catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), a repressive epigenetic mark associated with gene silencing. By inhibiting EZH2, this compound prevents H3K27me3 formation, leading to the reactivation of silenced tumor suppressor genes and the induction of apoptosis and differentiation in cancer cells.
The primary application of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide lies in its potential as an anti-cancer agent. Research specifically highlights its effectiveness against malignant rhabdoid tumors (MRTs), aggressive childhood cancers with frequent SMARCB1 mutations. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0